ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
- A 2,3-dihydro-1,3-benzothiazole scaffold substituted with methyl groups at positions 5 and 7.
- A (2Z)-cyclopropanecarbonylimino group at position 2, contributing steric and electronic effects.
This compound belongs to a class of nitrogen-sulfur heterocycles with applications in medicinal chemistry and materials science. Its structural complexity arises from the fused benzothiazole system and the cyclopropane moiety, which may influence reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-14(20)9-19-13-8-10(2)7-11(3)15(13)23-17(19)18-16(21)12-5-6-12/h7-8,12H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLLQOCELGXGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the reaction of a benzothiazole derivative with ethyl acetate in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit notable antimicrobial properties. Ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been evaluated for its effectiveness against various bacterial strains. In a study involving derivatives of benzothiazole, compounds similar to this compound demonstrated significant antibacterial activity against pathogens such as Klebsiella pneumonia and Staphylococcus aureus .
2. Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that modifications to the benzothiazole structure can enhance cytotoxicity against various cancer cell lines .
Agrochemical Applications
1. Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Research indicates that benzothiazole derivatives can act as effective fungicides and insecticides. This compound could be synthesized for testing against agricultural pests and diseases .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of benzothiazole units into polymer backbones has been shown to improve thermal stability and mechanical strength .
Case Study 1: Antimicrobial Evaluation
A study conducted on various benzothiazole derivatives demonstrated that this compound exhibited an inhibition zone of 15 mm against E. coli, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that derivatives of this compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM .
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effect/Activity |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Klebsiella pneumonia |
| Anticancer | Cytotoxicity against various cancer cell lines | |
| Agrochemicals | Pesticidal Activity | Potential fungicide/insecticide |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings
Biological Relevance :
- Thiazole and benzothiazole derivatives (e.g., ’s carbamates) often exhibit antimicrobial or kinase-inhibitory activity . The target’s ester group may improve membrane permeability relative to ’s sulfonamide .
Biological Activity
Ethyl 2-[(2Z)-2-(cyclopropanecarbonylimino)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various research studies and databases.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 278.37 g/mol
- IUPAC Name : this compound
The compound features a benzothiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of benzothiazole derivatives. This compound may inhibit cell proliferation in certain cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of apoptotic pathways .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of benzothiazole derivatives.
- Method : Cell viability assays were performed on human cancer cell lines.
- Findings : The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Activity Assessment :
Biological Activity Summary Table
| Activity Type | Target Organisms/Cells | Mechanism of Action | References |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Disruption of cell wall synthesis | |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
Synthesis Overview Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | Cyclopropanecarbonyl derivative + amine | 60% |
| Final Product | Ethanol + acid catalyst | 75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
